2-phenylquinoxaline-6-carboxylic Acid
Overview
Description
2-phenylquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system. Quinoxaline derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylquinoxaline-6-carboxylic acid typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound. One common method is the reaction of ortho-phenylenediamine with benzil in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenylquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
2-phenylquinoxaline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable lead compound in drug discovery.
Medicine: Quinoxaline derivatives are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-phenylquinoxaline-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and interfere with DNA synthesis. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar fused ring structure.
Quinoline: Another nitrogen-containing heterocycle with a single benzene ring fused to a pyridine ring.
Benzimidazole: A heterocyclic compound with a fused benzene and imidazole ring system.
Uniqueness
2-phenylquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-phenylquinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFFTLUZYSAFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376429 | |
Record name | 2-phenylquinoxaline-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71897-04-6 | |
Record name | 2-phenylquinoxaline-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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